molecular formula C11H9IN2O2 B5752864 N-(4-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide

N-(4-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B5752864
M. Wt: 328.11 g/mol
InChI Key: VPJDWYOLAOILRU-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide: is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an iodophenyl group attached to the oxazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products:

    Oxidation: Oxazole carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide is used as a building block in organic synthesis, enabling the construction of more complex molecules through various coupling and substitution reactions .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Medicine: Its structural framework can be modified to enhance biological activity and selectivity against specific targets.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can engage in halogen bonding with target proteins, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-(4-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide stands out due to its oxazole ring, which imparts unique electronic and steric properties. This makes it a versatile compound in both synthetic and biological applications, offering opportunities for the development of novel materials and pharmaceuticals.

Properties

IUPAC Name

N-(4-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O2/c1-7-6-10(14-16-7)11(15)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJDWYOLAOILRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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